Diflorasone21-propionate

Synthetic intermediate Process chemistry Quality control

Diflorasone 21-propionate is the irreplaceable reference standard for halobetasol propionate impurity profiling and ANDA submission. Its unique C-21 propionate monoester configuration distinguishes it from diflorasone diacetate and halobetasol propionate, making it essential for HPLC method development, AMV, and QC. No other Class I corticosteroid standard fulfills this regulatory requirement. Also vital for SAR studies, synthetic intermediate qualification, and cross-validation of superpotent corticosteroid methods. Certified traceability to USP/EP with full characterization data.

Molecular Formula C25H32F2O6
Molecular Weight 466.5 g/mol
Cat. No. B15389550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiflorasone21-propionate
Molecular FormulaC25H32F2O6
Molecular Weight466.5 g/mol
Structural Identifiers
SMILESCCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)O
InChIInChI=1S/C25H32F2O6/c1-5-21(31)33-12-20(30)25(32)13(2)8-15-16-10-18(26)17-9-14(28)6-7-22(17,3)24(16,27)19(29)11-23(15,25)4/h6-7,9,13,15-16,18-19,29,32H,5,8,10-12H2,1-4H3/t13-,15-,16-,18-,19-,22-,23-,24-,25-/m0/s1
InChIKeyJJRINLNMUQYHCP-LICBFIPMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diflorasone 21-Propionate: Class I Superpotent Topical Corticosteroid Reference Standard and Synthetic Intermediate


Diflorasone 21-propionate (CAS: 541502-98-1) is a synthetic fluorinated glucocorticoid belonging to the Class I (superpotent) topical corticosteroid category according to standardized vasoconstrictor assay classification systems [1]. The compound features a specific fluorination pattern at the 6α and 9α positions of the steroid nucleus, which enhances glucocorticoid receptor binding affinity and anti-inflammatory activity relative to non-fluorinated analogs [2]. Structurally, diflorasone 21-propionate is a C-21 propionate ester derivative of diflorasone, distinguishing it from the clinically utilized diflorasone diacetate (C-17,21 diacetate) formulation. In pharmaceutical development and quality control contexts, this compound serves as a key intermediate and impurity reference standard in the synthesis and analytical validation of halobetasol propionate [3].

Diflorasone 21-Propionate: Why In-Class Corticosteroid Substitution Is Scientifically Invalid


In-class substitution among topical corticosteroids is scientifically unsupportable without quantitative comparative data. Although diflorasone 21-propionate, diflorasone diacetate, clobetasol propionate, and halobetasol propionate all occupy Class I (superpotent) status, their distinct esterification patterns and fluorination configurations produce meaningful differences in receptor binding kinetics, vasoconstrictor activity, and clinical efficacy profiles [1]. Specifically, the C-21 propionate monoester structure of diflorasone 21-propionate differs fundamentally from the C-17,21 diacetate structure of the clinically used diflorasone diacetate, and both differ from the C-17 propionate / C-21 chloro configuration of halobetasol propionate [2]. These structural variations cannot be assumed to produce equivalent in vivo performance. Furthermore, diflorasone diacetate has demonstrated inferiority to clobetasol propionate in physician-assessed global improvement in PUVA-resistant psoriasis, despite both being Class I agents [3]. Such evidence demonstrates that intra-class substitution without compound-specific comparative data introduces unacceptable scientific and procurement risk.

Diflorasone 21-Propionate Quantitative Differentiation: Comparator-Based Evidence for Procurement Decisions


Diflorasone 21-Propionate vs. Diflorasone Diacetate: Structural Differentiation Dictates Distinct Synthetic Utility

Diflorasone 21-propionate is a structurally distinct monoester at the C-21 position, whereas diflorasone diacetate is a C-17,21 diester. In pharmaceutical synthesis, diflorasone 21-propionate serves as a key intermediate in the preparation of halobetasol propionate, reacting with methanesulfonyl chloride to form diflorasone 17-propionate-21-mesylate, which is subsequently chlorinated to yield halobetasol propionate [1]. In contrast, diflorasone diacetate lacks the requisite free C-17 hydroxyl group required for this specific synthetic pathway, rendering it unsuitable as a substitute intermediate [2]. The absence of the C-17 propionate ester in diflorasone 21-propionate, combined with its intact C-17 hydroxyl, defines its unique functional role as a halobetasol propionate impurity marker and synthetic precursor.

Synthetic intermediate Process chemistry Quality control

Diflorasone Diacetate (Structural Analog) vs. Clobetasol Propionate: Inferior Physician-Assessed Efficacy in PUVA-Resistant Psoriasis

In a double-blind controlled trial comparing diflorasone diacetate and clobetasol-17-propionate in 50 patients with PUVA-resistant psoriasis, both treatments produced highly significant reductions in psoriatic symptoms with no statistically significant difference in overall therapeutic achievement [1]. However, according to physician global assessment, clobetasol was favored significantly over diflorasone diacetate (statistical significance reported), while patients showed only a slight preference for clobetasol [2]. Based on these findings, the authors concluded that diflorasone diacetate 'may be classified as one of the most effective skin corticosteroids, ranging just behind Clobetasol' [3].

Psoriasis PUVA-resistant Clinical efficacy

Diflorasone Diacetate vs. Betamethasone Dipropionate: Statistically Equivalent Efficacy in Psoriasis with Distinct Potency Classification Implications

A double-blind study of 100 patients with mild, moderate, or severe thick lesion psoriasis compared diflorasone diacetate 0.05% ointment with betamethasone dipropionate 0.05% ointment applied twice daily for 3 weeks. The study found that 'in terms of lesion severity, no statistically significant differences existed between treatment groups' [1]. However, formulation-dependent potency classification remains critical: diflorasone diacetate ointment is classified as Class I (superpotent) in standard potency charts, whereas the cream formulation of the same compound falls to Class II or Class III depending on vehicle [2].

Psoriasis Comparative efficacy Double-blind trial

Diflorasone 21-Propionate vs. Halobetasol Propionate: Critical Distinction as Impurity Marker in ANDA Quality Control

Diflorasone 21-propionate is officially recognized as an impurity related to halobetasol propionate and is utilized for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) during commercial production of halobetasol [1]. The compound serves as a reference standard with potential traceability to pharmacopeial standards such as USP or EP, enabling regulatory-compliant impurity quantification . Halobetasol propionate, in contrast, is the active pharmaceutical ingredient itself, classified as a Class I superpotent topical corticosteroid [2].

Pharmaceutical analysis ANDA Impurity profiling

Structural SAR: C-6α,9α-Difluorination vs. Non-Fluorinated Corticosteroids Confers Enhanced GR Binding and Anti-Inflammatory Potency

The difluorination pattern at the 6α and 9α positions of the steroid nucleus, present in diflorasone and its esters (including diflorasone 21-propionate and diflorasone 17-propionate), is a well-established structural determinant that significantly enhances glucocorticoid receptor binding affinity and anti-inflammatory activity compared to non-fluorinated corticosteroids . While quantitative receptor binding data specifically for diflorasone 21-propionate could not be located in the accessible literature, the difluorinated scaffold is shared across the diflorasone family and serves as the pharmacologic foundation for its Class I superpotent classification [1]. This contrasts with non-fluorinated corticosteroids such as hydrocortisone (Class VII) and non-fluorinated mid-potency agents, which exhibit substantially lower vasoconstrictor assay potency rankings [2].

Structure-activity relationship Fluorination Glucocorticoid receptor

Diflorasone 21-Propionate: High-Value Procurement Scenarios for Research and Industrial Applications


Generic Halobetasol Propionate ANDA Development: Impurity Reference Standard Procurement

Diflorasone 21-propionate is required as a certified reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in Abbreviated New Drug Applications (ANDA) for generic halobetasol propionate products [1]. The compound serves as a specified impurity marker with potential traceability to USP or EP pharmacopeial standards, enabling regulatory-compliant impurity profiling and quantification during commercial production . No alternative corticosteroid standard can fulfill this specific regulatory and analytical requirement, as the impurity profile is compound-specific.

Synthetic Process Development: Intermediate for Halobetasol Propionate Manufacturing

In the synthetic pathway for halobetasol propionate, diflorasone 21-propionate or its closely related structural variant diflorasone 17-propionate serves as a key intermediate [1]. The reaction sequence involves esterification of diflorasone followed by further functionalization (e.g., mesylation and chlorination) to yield the final active pharmaceutical ingredient. Procurement of this intermediate is essential for process chemistry optimization and scale-up studies in halobetasol propionate manufacturing .

Topical Corticosteroid SAR Studies: Fluorinated Scaffold Reference Compound

For structure-activity relationship (SAR) investigations of topical corticosteroids, diflorasone 21-propionate provides a reference scaffold featuring the pharmacologically critical C-6α,9α-difluorination pattern that distinguishes Class I superpotent corticosteroids from lower-potency non-fluorinated analogs [1]. The compound's distinct C-21 monoester configuration (versus diacetate or 17-propionate/21-chloro configurations) offers a valuable comparator for studies examining the relationship between esterification pattern and receptor binding kinetics, vasoconstrictor activity, and percutaneous absorption .

Analytical Method Cross-Validation: Comparator Standard for Corticosteroid Profiling

Diflorasone 21-propionate serves as a structurally defined comparator standard for cross-validation of analytical methods designed to differentiate among structurally similar Class I corticosteroids including diflorasone diacetate, clobetasol propionate, and halobetasol propionate [1]. The compound's distinct chromatographic and spectroscopic properties (CAS 541502-98-1; molecular formula C25H32F2O6; molecular weight 466.52 g/mol) enable its use as a system suitability marker in HPLC method development, ensuring adequate resolution between closely eluting corticosteroid esters .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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